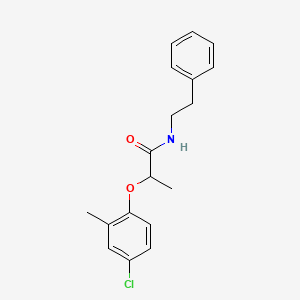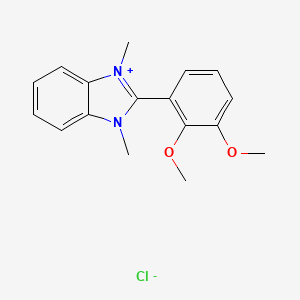![molecular formula C16H21ClO5 B4956928 diethyl [2-(4-chloro-3-methylphenoxy)ethyl]malonate](/img/structure/B4956928.png)
diethyl [2-(4-chloro-3-methylphenoxy)ethyl]malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [2-(4-chloro-3-methylphenoxy)ethyl]malonate, also known as cloquintocet-mexyl, is a herbicide that is widely used in agriculture. It belongs to the family of aryloxyphenoxypropionates and is known for its ability to control a wide range of weeds in crops such as wheat, barley, and rice. Cloquintocet-mexyl has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
Cloquintocet-mexyl works by inhibiting the enzyme acetyl-CoA carboxylase (ACC), which is involved in the biosynthesis of fatty acids in plants. This leads to the accumulation of malonyl-CoA, which inhibits the activity of fatty acid synthase and results in the disruption of cell membranes. Cloquintocet-mexyl is selective in its herbicidal activity, targeting only grassy weeds and leaving broadleaf crops unharmed.
Biochemical and Physiological Effects
Cloquintocet-mexyl has been shown to have a low toxicity to mammals and birds, with no adverse effects observed in acute and chronic toxicity studies. It is rapidly metabolized and eliminated from the body, with no accumulation in tissues. Cloquintocet-mexyl has also been shown to have no effect on soil microorganisms and earthworms, indicating its low environmental impact.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cloquintocet-mexyl is widely used in laboratory experiments for its herbicidal activity and mode of action. It is easy to synthesize and purify, making it a cost-effective option for researchers. However, its selectivity for grassy weeds limits its use in experiments involving broadleaf crops.
Direcciones Futuras
There are several future directions for research on diethyl [2-(4-chloro-3-methylphenoxy)ethyl]malonate-mexyl. One area of interest is the development of new derivatives with improved herbicidal activity and selectivity. Another area of research is the identification of the molecular targets of this compound-mexyl in plants, which could lead to the development of new herbicides with different modes of action. Finally, there is a need for further studies on the environmental impact of this compound-mexyl, particularly on non-target organisms such as bees and other pollinators.
Conclusion
Cloquintocet-mexyl is a herbicide that is widely used in agriculture for its ability to control grassy weeds in crops such as wheat, barley, and rice. It has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to develop new derivatives with improved herbicidal activity and selectivity, identify the molecular targets of this compound-mexyl in plants, and assess its environmental impact.
Métodos De Síntesis
Cloquintocet-mexyl is synthesized by reacting 4-chloro-3-methylphenol with ethyl bromoacetate in the presence of a base, followed by reaction with malonic acid diethyl ester in the presence of a catalyst. The resulting product is purified using column chromatography to obtain diethyl [2-(4-chloro-3-methylphenoxy)ethyl]malonate-mexyl in high yield and purity.
Aplicaciones Científicas De Investigación
Cloquintocet-mexyl has been extensively studied for its herbicidal activity and mode of action. It has been shown to inhibit the biosynthesis of fatty acids in plants, leading to the disruption of cell membranes and eventual death of the plant. Cloquintocet-mexyl has also been studied for its potential use in weed control in crops such as wheat, barley, and rice.
Propiedades
IUPAC Name |
diethyl 2-[2-(4-chloro-3-methylphenoxy)ethyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClO5/c1-4-20-15(18)13(16(19)21-5-2)8-9-22-12-6-7-14(17)11(3)10-12/h6-7,10,13H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQKVDXGPZHHAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCOC1=CC(=C(C=C1)Cl)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)thiomorpholine](/img/structure/B4956849.png)
![9-methyl-4-[3-(4-morpholinyl)propyl]-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4956853.png)

![2-benzyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B4956867.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide](/img/structure/B4956873.png)
![N-(2-ethoxyphenyl)-2-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B4956879.png)
![N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4956884.png)
![5-[4-(allyloxy)benzylidene]-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4956885.png)


![5-imino-2-phenyl-6-(2,3,4-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4956919.png)
![N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(4-bromobenzamide)](/img/structure/B4956922.png)
![2-[(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methoxy-1-naphthyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B4956929.png)
![5-{3-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4956935.png)
